molecular formula C18H20N4O3 B4506417 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea

1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea

Cat. No.: B4506417
M. Wt: 340.4 g/mol
InChI Key: QBFJMXHONRKKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea is a complex organic compound with a unique structure that includes a tricyclic core and a pyridine moiety

Scientific Research Applications

1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed with an aqueous-ethanolic solution of ammonia to produce the imide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea is unique due to the presence of both the tricyclic core and the pyridine moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-10(20-18(25)21-13-4-2-3-9-19-13)22-16(23)14-11-5-6-12(8-7-11)15(14)17(22)24/h2-6,9-12,14-15H,7-8H2,1H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFJMXHONRKKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)NC1=CC=CC=N1)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Reactant of Route 2
Reactant of Route 2
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Reactant of Route 3
Reactant of Route 3
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Reactant of Route 4
Reactant of Route 4
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Reactant of Route 5
Reactant of Route 5
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea
Reactant of Route 6
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.